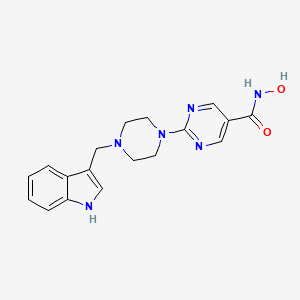

KH16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20N6O2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H20N6O2/c25-17(22-26)13-9-20-18(21-10-13)24-7-5-23(6-8-24)12-14-11-19-16-4-2-1-3-15(14)16/h1-4,9-11,19,26H,5-8,12H2,(H,22,25) |

InChI Key |

DZHANXVZEUIAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

KZR-616: A Technical Overview of its Mechanism of Action in Autoimmune Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in immune cells.[1][2] By specifically targeting subunits of the immunoproteasome, KZR-616 offers a novel therapeutic approach for a range of autoimmune diseases.[1] It modulates both innate and adaptive immunity, leading to a broad anti-inflammatory effect without causing widespread immunosuppression.[3] Preclinical and clinical studies have demonstrated its potential to reduce inflammatory cytokine production, inhibit the differentiation of pathogenic T cells, and decrease autoantibody-producing plasma cells.[4][5] This document provides an in-depth technical guide on the core mechanism of action of KZR-616, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Immunoproteasome: A Targeted Approach in Autoimmunity

The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, thereby regulating numerous cellular processes. While the constitutive proteasome is found in all cell types, hematopoietic cells can express an alternative form known as the immunoproteasome (iCP). The iCP is distinguished by the replacement of the three catalytic β-subunits (β1, β2, and β5) with their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).

The immunoproteasome is critical for processing proteins into peptides for presentation by MHC class I molecules, a key step in initiating immune responses. Furthermore, it plays a vital role in the differentiation and function of various immune cells, including T cells and B cells, and is integral to the production of pro-inflammatory cytokines.[1] In autoimmune diseases, dysregulation of the immune system leads to chronic inflammation and tissue damage. By selectively inhibiting the immunoproteasome, KZR-616 aims to normalize immune function rather than broadly suppressing it.[1]

Core Mechanism of Action of KZR-616

KZR-616 is a novel, small-molecule inhibitor that demonstrates high selectivity for the catalytic subunits of the immunoproteasome over the constitutive proteasome.[2] Its primary mechanism involves the potent and selective inhibition of the LMP7 (β5i) and LMP2 (β1i) subunits.[2][6] This targeted inhibition disrupts the downstream signaling pathways that are crucial for the pathogenesis of many autoimmune diseases.[1]

The key downstream effects of KZR-616-mediated immunoproteasome inhibition include:

-

Broad Cytokine Inhibition: KZR-616 blocks the production of a wide array of pro-inflammatory cytokines and chemokines from immune cells following stimulation.[5] In studies using human peripheral blood mononuclear cells (PBMCs), KZR-616 inhibited the production of over 30 pro-inflammatory cytokines.[5] This includes key cytokines implicated in autoimmune pathology such as IL-23, IL-6, TNF-α, and IL-17.[6]

-

Modulation of T Cell Activity: The compound effectively blocks the differentiation of naïve CD4+ T cells into pathogenic T helper (Th) subsets, particularly Th1 and Th17 cells, which are central drivers of autoimmune inflammation.[4][5] Concurrently, it has been shown to promote the formation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[5]

-

Inhibition of B Cell and Plasma Cell Function: KZR-616 interferes with the differentiation of B cells into antibody-secreting plasmablasts and plasma cells.[5] This leads to a reduction in the production of autoantibodies, a hallmark of many systemic autoimmune diseases like systemic lupus erythematosus (SLE).[4][7]

-

Interference with Interferon Signaling: The drug has been shown to inhibit the Type I interferon pathway, a critical signaling cascade that is often upregulated in autoimmune conditions such as lupus.[5][7]

Figure 1: Core mechanism of KZR-616 action on the immunoproteasome.

Quantitative Data

In Vitro Inhibitory Activity

KZR-616 demonstrates potent and selective inhibition of immunoproteasome subunits with significantly lower activity against the constitutive proteasome.

| Target Subunit | Species | IC50 (nM) | Reference |

| LMP7 (β5i) | Human | 39 | [2] |

| Mouse | 57 | [2] | |

| LMP2 (β1i) | Human | 131 | [2] |

| Mouse | 179 | [2] | |

| MECL-1 (β2i) | Human | 623 | [2] |

| Constitutive β5c | Human | 688 | [2] |

In Vivo Target Engagement

Subcutaneous administration of KZR-616 leads to high levels of immunoproteasome inhibition in both preclinical models and human subjects.

| Study Population | Dose | Target | Inhibition Level | Reference |

| Healthy Volunteers | 45 mg SC | LMP7 (β5i) | ~95% | [6] |

| LMP2 (β1i) | ~70% | [6] | ||

| Constitutive Proteasome | <37% | [6] | ||

| NZB/W Mice | N/A | LMP7 (β5i) | ~91% | [8] |

| LMP2 (β1i) | ~71% | [8] |

Clinical Efficacy in Lupus Nephritis (MISSION Phase 2)

The MISSION Phase 2 trial evaluated KZR-616 (60 mg SC weekly) in patients with active lupus nephritis (LN).

| Endpoint | Result | Reference |

| Primary: Overall Renal Response (ORR) (≥50% reduction in UPCR at 24 weeks) | 64.7% of patients | [9] |

| Key Secondary: Complete Renal Response (CRR) (UPCR ≤0.5) | 35.2% of patients | [9] |

| Steroid Sparing Effect | Reduction to ≤10 mg/day prednisone achieved in 14 of 17 evaluable patients | [10] |

Experimental Protocols

In Vitro Cytokine Inhibition Assay

-

Objective: To determine the effect of KZR-616 on the production of inflammatory cytokines by human immune cells.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Compound Treatment: PBMCs are plated and pre-incubated with KZR-616 (e.g., at 250-500 nM) or a DMSO vehicle control for 1 hour.[5]

-

Stimulation: Cells are stimulated for 24 hours with either Lipopolysaccharide (LPS) to activate Toll-like receptor (TLR) pathways or with anti-CD3/anti-CD28 antibodies to activate T-cell receptor (TCR) pathways.[5][11]

-

Analysis: Culture supernatants are collected, and cytokine concentrations (e.g., TNF-α, IL-6, IL-1β, IFN-γ) are quantified using a multiplex immunoassay platform (e.g., Meso Scale Discovery).[5]

-

T-Helper Cell Differentiation Assay

-

Objective: To assess the impact of KZR-616 on the differentiation of naïve T cells into various T helper subsets.

-

Methodology:

-

Cell Isolation: Naïve CD4+ T cells are isolated from human PBMCs using negative selection magnetic beads.

-

Compound Treatment: Cells are pulsed with KZR-616 (e.g., 250 nM) or a DMSO vehicle control for 1 hour prior to stimulation.[5]

-

Differentiation: Cells are cultured for several days under specific polarizing conditions:

-

Th1: Anti-CD3/CD28 + IL-12 + anti-IL-4

-

Th17: Anti-CD3/CD28 + IL-1β + IL-6 + IL-23 + anti-IFN-γ + anti-IL-4

-

Treg: Anti-CD3/CD28 + IL-2 + TGF-β

-

-

Analysis: After differentiation, cells are re-stimulated and analyzed by flow cytometry for intracellular expression of signature cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) and transcription factors (e.g., FoxP3 for Tregs).[5]

-

Figure 2: Experimental workflow for T-helper cell differentiation assay.

Murine Model of Lupus Nephritis (NZB/W F1)

-

Objective: To evaluate the therapeutic efficacy of KZR-616 in a spontaneous, genetically driven mouse model of SLE.

-

Methodology:

-

Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune syndrome resembling human lupus with severe nephritis, are used.[5][7]

-

Treatment Initiation: Dosing with KZR-616 or a vehicle control is initiated once mice develop significant proteinuria (a marker of kidney damage).

-

Administration: KZR-616 is administered subcutaneously on a defined schedule for a period of several weeks.[8]

-

Monitoring: Disease progression is monitored weekly by measuring proteinuria. Serum is collected periodically to measure levels of anti-dsDNA autoantibodies.

-

Terminal Analysis: At the end of the study, kidneys are harvested for histopathological analysis (e.g., H&E staining) and immunofluorescence to assess immune complex (IgG) deposition. Spleens are collected for flow cytometry analysis of immune cell populations and gene expression analysis via RNA sequencing.[8]

-

Conclusion

KZR-616 represents a targeted therapeutic strategy for autoimmune diseases by selectively inhibiting the immunoproteasome. Its mechanism of action is characterized by a broad modulation of the innate and adaptive immune systems, leading to reduced production of inflammatory cytokines, inhibition of pathogenic T-cell subsets, and decreased autoantibody production.[5] The quantitative data from in vitro, in vivo, and clinical studies support its potent and selective activity.[2][6][9] The favorable safety and tolerability profile observed in clinical trials, combined with meaningful efficacy in conditions like lupus nephritis, underscores the potential of KZR-616 as a steroid-sparing agent for patients with chronic autoimmune disorders.[10][12]

References

- 1. kezarlifesciences.com [kezarlifesciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kezar Announces Topline Results from PRESIDIO Trial of Zetomipzomib for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]

- 4. ard.bmj.com [ard.bmj.com]

- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ard.bmj.com [ard.bmj.com]

- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]

- 9. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]

- 10. ard.bmj.com [ard.bmj.com]

- 11. researchgate.net [researchgate.net]

- 12. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]

Zetomipzomib: A Deep Dive into its Therapeutic Target and Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zetomipzomib (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of the immune system.[1] This technical guide elucidates the core therapeutic target of Zetomipzomib, its mechanism of action, and the preclinical and clinical data supporting its development for the treatment of autoimmune diseases. By selectively targeting the immunoproteasome, Zetomipzomib offers a novel approach to modulating the dysregulated immune responses that underpin various autoimmune conditions, potentially providing a steroid-sparing therapeutic option.[1][2]

The Therapeutic Target: The Immunoproteasome

The primary therapeutic target of Zetomipzomib is the immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells.[1][3] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is integral to the activation and function of various immune cells, including T cells and B cells.[1]

Zetomipzomib selectively inhibits two of the three catalytic subunits of the immunoproteasome: LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) .[3][4] This selective inhibition is key to its therapeutic effect and distinguishes it from broader proteasome inhibitors used in oncology, which also target the constitutive proteasome found in all cells.[3]

Quantitative Inhibitory Activity

The inhibitory potency of Zetomipzomib against the immunoproteasome and constitutive proteasome subunits has been quantified through IC50 values (the concentration of the drug that inhibits 50% of the target's activity).

| Target Subunit | Species | IC50 (nM) | Reference |

| LMP7 | Human | 39 | [4] |

| Mouse | 57 | [4] | |

| LMP2 | Human | 131 | [4] |

| Mouse | 179 | [4] | |

| MECL-1 | - | 623 | [4] |

| Constitutive Proteasome β5 | - | 688 | [4] |

Table 1: In vitro inhibitory concentrations (IC50) of Zetomipzomib against various proteasome subunits.

Mechanism of Action: Broad Immunomodulation

By selectively inhibiting the LMP7 and LMP2 subunits of the immunoproteasome, Zetomipzomib initiates a cascade of downstream effects that result in broad-ranging anti-inflammatory and immunomodulatory activity.[5] This mechanism avoids widespread immunosuppression by targeting pathways that are central to the aberrant immune responses in autoimmune diseases.[5]

Signaling Pathway

The inhibition of the immunoproteasome by Zetomipzomib disrupts the normal processing and degradation of key intracellular proteins in immune cells. This leads to the modulation of multiple signaling pathways involved in immune cell activation, differentiation, and cytokine production.

References

- 1. kezarlifesciences.com [kezarlifesciences.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib for the Treatment of Patients with Lupus Nephritis [businesswire.com]

An In-depth Technical Guide to the Immunoproteasome Selectivity and Specificity of KZR-616

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective immunoproteasome inhibitor, KZR-616 (Zetomipzomib). The document details its specificity, quantitative inhibitory activity, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling pathways.

Core Efficacy and Selectivity Data

KZR-616 is a first-in-class, irreversible inhibitor of the immunoproteasome, demonstrating significant selectivity for immunoproteasome subunits over their constitutive counterparts.[1][2][3] This selectivity is critical to its mechanism of action, allowing for targeted immunomodulation while minimizing off-target effects associated with broader proteasome inhibition.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of KZR-616 against both human and murine immunoproteasome and constitutive proteasome catalytic subunits.

| Proteasome Subunit | Species | IC50 (nM) | Reference |

| Immunoproteasome | |||

| LMP7 (β5i) | Human | 39 | [1] |

| Murine | 57 | [1] | |

| LMP2 (β1i) | Human | 131 | [1] |

| Murine | 179 | [1] | |

| MECL-1 (β2i) | Human | 623 | [1] |

| Constitutive Proteasome | |||

| β5 (PSMB5) | Human | 688 | [1] |

| β2 (PSMB7) | Human | >10,600 | [4] |

| β1 (PSMB6) | Human | 604 | [4] |

This table outlines the inhibitory effects of KZR-616 in cellular assays, highlighting its impact on immune cell function and cytokine production.

| Cell Type | Treatment Conditions | Effect | Reference |

| Human PBMCs | 500 nM KZR-616 for 1 hour | Near complete inhibition of LMP7, >50% inhibition of LMP2, minimal impact on MECL-1 | [5] |

| Human PBMCs | 500 nM KZR-616 for 1 hour, followed by 24-hour stimulation with LPS or anti-CD3/anti-CD28 | Blockade of >30 pro-inflammatory cytokines | [5][6] |

| Human Naïve CD4+ T cells | 250 nM KZR-616 (1-hour pulse) prior to polarization | Inhibition of differentiation to Th1 and Th17 cells | [5] |

| Human CD19+ B cells | KZR-616 (1-hour pulse) followed by stimulation with anti-CD40, anti-IgM, and IL-21 for 6 days | Inhibition of plasmablast formation | [3][6] |

Mechanism of Action and Signaling Pathways

KZR-616 exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the immunoproteasome. This organelle is highly expressed in hematopoietic cells and is crucial for processing proteins for antigen presentation and for the regulation of signaling pathways that govern immune cell activation, proliferation, and cytokine production.[7] By inhibiting LMP7 and LMP2, KZR-616 disrupts these processes, leading to a broad anti-inflammatory response.

Caption: Mechanism of action of KZR-616.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the selectivity and activity of KZR-616.

This assay quantifies the active site occupancy of each proteasome subunit.

-

Cell Lysis:

-

Treat human PBMCs with desired concentrations of KZR-616 or vehicle control (e.g., DMSO) for 1 hour at 37°C.

-

Harvest cells and wash with cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) on ice.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

Active Site Probe Labeling:

-

Dilute cell lysates to a standardized protein concentration.

-

Add a biotinylated, irreversible proteasome active site probe that binds to all active proteasome subunits.

-

Incubate for 1-2 hours at 37°C to allow for covalent binding of the probe to unoccupied active sites.

-

-

Immunoassay:

-

Coat a 96-well plate with capture antibodies specific for each of the six proteasome subunits (LMP7, LMP2, MECL-1, β5, β2, β1) overnight at 4°C.

-

Wash plates and block with a suitable blocking buffer (e.g., 3% BSA in PBS).

-

Add the probe-labeled lysates to the wells and incubate for 2 hours at room temperature to allow capture of the proteasome complexes.

-

Wash the wells to remove unbound material.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the wells and add a chemiluminescent or colorimetric HRP substrate.

-

Measure the signal using a plate reader. The signal is inversely proportional to the activity of KZR-616.

-

This protocol details the differentiation of naïve CD4+ T cells into various T-helper subsets.[5]

-

Cell Isolation:

-

Isolate naïve CD4+ T cells from human PBMCs using negative selection magnetic beads.

-

-

KZR-616 Treatment:

-

Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.

-

Treat cells with KZR-616 (e.g., 250 nM) or vehicle for 1 hour at 37°C.

-

Wash cells to remove the compound.

-

-

T-Cell Activation and Polarization:

-

Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.

-

Add polarizing cytokines and blocking antibodies to induce differentiation into specific lineages:

-

Th1: IL-12 (e.g., 10 ng/mL) and anti-IL-4 (e.g., 10 µg/mL).

-

Th17: IL-6 (e.g., 20 ng/mL), TGF-β (e.g., 5 ng/mL), IL-23 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).

-

-

Culture for 5-7 days at 37°C and 5% CO2.

-

-

Analysis:

-

Restimulate cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, RORγt for Th17) and cytokines (e.g., IFN-γ for Th1, IL-17A for Th17).

-

Analyze by flow cytometry.

-

This protocol describes the differentiation of B cells into plasmablasts.[8][9]

-

Cell Isolation:

-

Isolate CD19+ B cells from human PBMCs using positive or negative selection magnetic beads.

-

-

KZR-616 Treatment:

-

Treat isolated B cells with KZR-616 or vehicle for 1 hour at 37°C.

-

Wash the cells to remove the compound.

-

-

B-Cell Activation and Differentiation:

-

Culture the B cells in the presence of a cocktail of stimuli to induce plasmablast differentiation. A common combination includes:

-

Anti-CD40 antibody (e.g., 1 µg/mL) or soluble CD40L.

-

Anti-IgM antibody (e.g., 10 µg/mL).

-

IL-21 (e.g., 50 ng/mL).

-

-

Culture for 6-7 days at 37°C and 5% CO2.

-

-

Analysis:

-

Harvest the cells and stain for plasmablast markers, typically CD19, CD27, and CD38.

-

Analyze the frequency of plasmablasts (often defined as CD19+CD27++CD38++) by flow cytometry.

-

Collect culture supernatants to measure secreted immunoglobulins (e.g., IgG, IgM) by ELISA.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity and specificity of a novel immunoproteasome inhibitor like KZR-616.

Caption: Workflow for KZR-616 selectivity assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kezarlifesciences.com [kezarlifesciences.com]

- 8. An in vitro model of differentiation of memory B cells into plasmablasts and plasma cells including detailed phenotypic and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of KZR-616 (Zetomipzomib): A Selective Immunoproteasome Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zetomipzomib (KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a key regulator of immune cell function. By targeting the LMP7 (low molecular mass polypeptide-7) and LMP2 (low molecular mass polypeptide-2) subunits of the immunoproteasome, KZR-616 offers a novel therapeutic approach for a range of autoimmune diseases.[1][2][3] Preclinical and clinical studies have demonstrated its potential to modulate both innate and adaptive immunity, leading to a broad anti-inflammatory response without causing widespread immunosuppression.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of KZR-616, with a focus on its application in systemic lupus erythematosus (SLE) and lupus nephritis (LN).

Introduction: Targeting the Immunoproteasome

The proteasome is a critical cellular complex responsible for protein degradation. While the constitutive proteasome is present in all cell types, the immunoproteasome is predominantly expressed in hematopoietic cells and is upregulated in response to inflammatory signals.[5] Its unique subunits, including LMP7, LMP2, and MECL-1 (multicatalytic endopeptidase complex-like 1), play a crucial role in processing proteins for antigen presentation and in the regulation of cytokine production and immune cell differentiation.[1][5] Dysregulation of the immunoproteasome is implicated in the pathogenesis of various autoimmune diseases.[1] KZR-616 was developed as a highly selective inhibitor of the immunoproteasome, aiming to normalize immune function without the broader effects of non-selective proteasome inhibitors.[1][4]

Mechanism of Action of KZR-616

KZR-616 is a tripeptide epoxyketone that irreversibly binds to the active sites of the LMP7 and LMP2 subunits of the immunoproteasome.[3] This selective inhibition leads to a broad range of immunomodulatory effects.

Signaling Pathway of KZR-616's Immunomodulatory Effects

Preclinical Development

The preclinical evaluation of KZR-616 involved a series of in vitro and in vivo studies to characterize its activity and establish its therapeutic potential.

In Vitro Studies

KZR-616 demonstrated potent inhibition of a broad range of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[6] Treatment with KZR-616 resulted in a significant reduction in the production of over 30 cytokines, including TNF-α, IL-6, IL-17, and IFN-γ, following stimulation with lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.[6]

The effect of KZR-616 on T helper (Th) cell polarization was assessed using naïve CD4+ T cells. KZR-616 was found to inhibit the differentiation of Th1 and Th17 cells, which are key drivers of inflammation in many autoimmune diseases, without significantly affecting Th2 or regulatory T cell (Treg) populations.[6]

In vitro studies demonstrated that KZR-616 inhibits the differentiation of B cells into plasmablasts, the precursors to antibody-producing plasma cells.[6] This effect is crucial for reducing the production of pathogenic autoantibodies in diseases like SLE.

In Vivo Studies in a Lupus Nephritis Model

The efficacy of KZR-616 was evaluated in the NZB/W F1 mouse model, which spontaneously develops an autoimmune disease closely resembling human lupus nephritis.

Treatment with KZR-616 resulted in a complete and durable resolution of proteinuria.[6] Furthermore, KZR-616 significantly reduced serum levels of anti-dsDNA autoantibodies and renal IgG deposition.[6] Gene expression analysis of kidney tissue from treated mice revealed a broad anti-inflammatory response, with downregulation of pathways associated with T and B cell activation and the Type I interferon response.[6]

Clinical Development

The clinical development of KZR-616 has focused on evaluating its safety, tolerability, and efficacy in patients with various autoimmune diseases, with a particular emphasis on lupus nephritis.

Phase 1 Studies

Phase 1a studies in healthy volunteers demonstrated that KZR-616 has a favorable safety and tolerability profile.[4] The Phase 1b portion of the MISSION study (NCT03393013) evaluated KZR-616 in patients with active SLE, with or without nephritis.[7][8] The results showed that KZR-616 was well-tolerated and led to improvements in multiple disease activity measures.[7]

Phase 2 MISSION Study in Lupus Nephritis

The Phase 2 portion of the MISSION study was an open-label trial that evaluated the efficacy and safety of KZR-616 (60 mg subcutaneously once weekly) in patients with active, biopsy-proven lupus nephritis (Class III or IV) who were on stable background therapy.[7][9]

| Efficacy Endpoint | Result | Citation |

| Primary Endpoint | ||

| Overall Renal Response (ORR) at 24 weeks (≥50% reduction in UPCR) | 64.7% of patients | [9] |

| Key Secondary Endpoint | ||

| Complete Renal Response (CRR) at 24 weeks (UPCR ≤0.5, stable eGFR, and steroid dose ≤10 mg/day) | 35.2% of patients | [9] |

| Other Efficacy Measures | ||

| Sustained or deepened renal response at week 29 | Observed in patients who completed treatment | [9] |

| Reduction in extra-renal manifestations of lupus | Observed | [9] |

Table 1: Key Efficacy Results from the MISSION Phase 2 Study

| Safety Finding | Observation | Citation |

| Overall Profile | Favorable safety and tolerability | [7][9] |

| Adverse Events (AEs) | Mostly mild to moderate (Grade 1 or 2) | [7] |

| Most Common AE | Injection site reactions | [7] |

| Serious AEs | Two reported in the interim analysis (one related to treatment) | [7] |

| Infections | No opportunistic infections reported | [7] |

Table 2: Safety and Tolerability Profile of KZR-616 in the MISSION Phase 2 Study

Experimental Protocols

In Vitro Cytokine Release Assay

-

Cell Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Treatment: Pre-treat PBMCs with KZR-616 (e.g., 500 nM) or vehicle control (DMSO) for 1 hour.[7]

-

Stimulation: Stimulate the cells with either LPS (e.g., 100 ng/mL) or plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24 hours.[7]

-

Analysis: Collect the culture supernatant and measure cytokine concentrations using a multiplex immunoassay (e.g., Meso Scale Diagnostics).

T Helper Cell Polarization Assay

-

Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).

-

Cell Culture and Stimulation: Culture naïve CD4+ T cells on plates coated with anti-CD3 and anti-CD28 antibodies.

-

Polarization: Add specific cytokine cocktails and blocking antibodies to induce differentiation into Th1 (IL-12, anti-IL-4), Th2 (IL-4, anti-IFN-γ), or Th17 (IL-6, TGF-β, anti-IFN-γ, anti-IL-4) lineages. Treat cells with KZR-616 (e.g., 250 nM) or vehicle control.

-

Analysis: After 5-7 days, restimulate the cells and perform intracellular cytokine staining for lineage-specific cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) followed by flow cytometric analysis.

Plasmablast Differentiation Assay

-

Cell Isolation: Isolate CD19+ B cells from human PBMCs using MACS.

-

Cell Culture and Stimulation: Culture B cells with a cocktail of stimuli to induce plasmablast differentiation, such as CpG oligodeoxynucleotides (ODN), soluble CD40 ligand (sCD40L), IL-2, IL-10, and IL-21. Include KZR-616 or vehicle control in the culture.

-

Analysis: After 6-7 days, analyze the cells by flow cytometry for the expression of plasmablast markers such as CD19, CD27, and CD38. Measure immunoglobulin (e.g., IgG) secretion in the culture supernatant by ELISA.

NZB/W F1 Mouse Model of Lupus Nephritis

-

Animals: Use female NZB/W F1 mice with established proteinuria.

-

Treatment: Administer KZR-616 (e.g., 5 mg/kg intravenously or 10 mg/kg subcutaneously, three times a week) or vehicle control for 12-13 weeks.[7]

-

Monitoring: Monitor proteinuria weekly using urine dipsticks. Collect serum periodically to measure anti-dsDNA antibody levels by ELISA.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and collect kidneys for histological analysis (H&E and PAS staining) to assess glomerulonephritis and immune complex deposition.

Immunoproteasome Occupancy Assay (ProCISE)

-

Sample Collection: Collect whole blood or isolate PBMCs from treated subjects.

-

Assay Principle: The Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent Assay (ProCISE) is a subunit-specific active site ELISA that measures the occupancy of KZR-616 on individual proteasome subunits.

-

Procedure: Follow the manufacturer's protocol for the ProCISE assay to quantify the level of inhibition of LMP7 and LMP2 in the samples.

RNA Sequencing and Differential Gene Expression Analysis

-

Sample Collection and RNA Isolation: Collect whole blood in PAXgene RNA tubes and isolate total RNA using a suitable kit.

-

Library Preparation and Sequencing: Prepare RNA sequencing libraries using a commercial kit (e.g., Illumina TruSeq) and perform sequencing on a high-throughput platform.

-

Data Analysis: Align the sequencing reads to the human reference genome. Perform differential gene expression analysis between KZR-616 treated and control samples using statistical packages like DESeq2 or edgeR to identify significantly upregulated and downregulated genes.[8]

Conclusion

KZR-616 (zetomipzomib) represents a promising and innovative approach to the treatment of autoimmune diseases. Its selective inhibition of the immunoproteasome allows for broad immunomodulation without the toxicity associated with non-selective proteasome inhibitors. The preclinical and clinical data to date, particularly from the MISSION Phase 2 study in lupus nephritis, provide strong evidence for its efficacy and a favorable safety profile. Further clinical development is ongoing to fully elucidate the therapeutic potential of KZR-616 across a range of immune-mediated disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative analysis of methods to reduce activation signature gene expression in PBMCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in vitro model of differentiation of memory B cells into plasmablasts and plasma cells including detailed phenotypic and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor, Demonstrated Improvements in SLE/LN Disease Measures and Biomarkers in Patients with Highly Active SLE or Nephrotic Range Proteinuria in the Open-label Phase 1b/2 MISSION Study - ACR Meeting Abstracts [acrabstracts.org]

- 6. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

Zetomipzomib: A Technical Guide to its Modulation of Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune responses. Its unique mechanism of action offers a broad immunomodulatory effect rather than general immunosuppression, positioning it as a promising therapeutic for a range of autoimmune diseases. This document provides an in-depth technical overview of the cellular pathways modulated by Zetomipzomib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

The primary mechanism of Zetomipzomib is the selective and irreversible inhibition of the immunoproteasome (IP). The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and other cells upon exposure to inflammatory cytokines like interferon-gamma (IFN-γ). It plays a critical role in processing proteins for antigen presentation and in the regulation of inflammatory signaling.

Zetomipzomib, a tripeptide epoxyketone-based molecule, demonstrates high selectivity for the catalytic β-subunits of the immunoproteasome, specifically LMP7 (low molecular mass polypeptide-7 or β5i) and LMP2 (low molecular mass polypeptide-2 or β1i).[1][2] It shows significantly less activity against the corresponding subunits of the constitutive proteasome (β5 and β1), which is responsible for general protein homeostasis in all cells. This selectivity is crucial for its therapeutic profile, as it avoids the broader, more toxic effects associated with non-selective proteasome inhibitors.[3] Co-inhibition of both LMP7 and LMP2 has been shown to be necessary to achieve a broad anti-inflammatory effect and to replicate the efficacy seen in preclinical models of autoimmunity.[2][4]

Modulation of Downstream Cellular Pathways

By inhibiting the immunoproteasome, Zetomipzomib broadly modulates both innate and adaptive immune pathways that are pathogenic in autoimmune diseases.[5][6]

A primary consequence of immunoproteasome inhibition is the significant reduction in the production of a wide array of pro-inflammatory cytokines and chemokines. In stimulated human peripheral blood mononuclear cells (PBMCs), Zetomipzomib (at 250-500 nM) blocks the production of over 30 cytokines.[7][6] This includes cytokines central to autoimmune pathology such as TNF-α, IL-6, IL-17, and IL-23.[8] This multi-cytokine inhibitory effect is a key differentiator from therapies that target single cytokines.[2][5]

Zetomipzomib influences the differentiation of naïve CD4+ T-cells. Preclinical studies show that it blocks the polarization of these cells into pro-inflammatory Th1 (IFN-γ+) and Th17 (IL-17+) subsets.[7][6] These T helper cell subsets are critical drivers of tissue damage in numerous autoimmune conditions. Conversely, immunoproteasome inhibition has been associated with an increase in the number of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[7][6]

The drug also exerts significant effects on the B-cell lineage. Zetomipzomib has been shown to inhibit the differentiation of activated B-cells into antibody-secreting plasmablasts and plasma cells.[7][6] This leads to a reduction in the production of autoantibodies, a hallmark of many systemic autoimmune diseases like lupus nephritis.[6] This effect is achieved without causing broad B-cell depletion.

Gene expression analysis in both preclinical models and human PBMCs has revealed that Zetomipzomib treatment leads to the downregulation of the Type I interferon pathway.[6] The Type I IFN signature is a well-established biomarker of disease activity in systemic lupus erythematosus (SLE), and its inhibition represents a key therapeutic goal.

Quantitative Analysis of Zetomipzomib's Effects

The activity of Zetomipzomib has been quantified in biochemical assays, cell-based assays, and clinical trials.

Table 1: In Vitro Inhibitory Potency (IC50) of Zetomipzomib [1][9]

| Target Subunit | Species | IC50 (nM) |

|---|---|---|

| Immunoproteasome | ||

| LMP7 (β5i) | Human | 39 |

| LMP7 (β5i) | Mouse | 57 |

| LMP2 (β1i) | Human | 131 |

| LMP2 (β1i) | Mouse | 179 |

| MECL-1 (β2i) | Human | 623 |

| Constitutive Proteasome |

| β5 | Human | 688 |

Table 2: Summary of Cellular Effects in Human PBMCs [7]

| Assay | Concentration | Effect |

|---|---|---|

| Immunoproteasome Activity | 250 - 500 nM | Near-complete inhibition of LMP7; >50% inhibition of LMP2; Minimal impact on MECL-1. |

| Cytokine Production | 250 - 500 nM | Inhibition of >30 pro-inflammatory cytokines following LPS or anti-CD3/CD28 stimulation. |

| T-Cell Polarization | 125 - 250 nM | Reduced differentiation into Th1 (IFN-γ+) and Th17 (IL-17+) cells. |

| B-Cell Differentiation | 250 nM | Significant reduction in differentiation to CD19+CD38+ plasmablasts and IgG secretion. |

Table 3: Key Clinical Outcomes from Phase 2 Trials

| Trial (Indication) | Endpoint | Result | Citation |

|---|---|---|---|

| MISSION (Lupus Nephritis) | Overall Renal Response (ORR) at Week 25 (End of Treatment) | 64.7% (11 of 17 patients) achieved ≥50% reduction in UPCR. | [10][11] |

| Complete Renal Response (CRR) at Week 25 (End of Treatment) | 35.3% (6 of 17 patients) achieved CRR (UPCR ≤0.5). | [11] | |

| Corticosteroid Sparing | 82.4% (14 of 17 patients) reduced daily steroid dose to ≤10 mg by Week 13. | [10][12] | |

| PORTOLA (Autoimmune Hepatitis) | Steroid-Sparing Remission | 36% of patients achieved biochemical remission while successfully reducing steroid dose. | [13] |

| | Biomarker Modulation | Reduced immunoglobulins, B cells, and monocytes; increased regulatory T-cells. |[13] |

Key Experimental Methodologies

Reproducing and building upon the research into Zetomipzomib requires standardized experimental protocols. Below are methodologies for key assays.

This assay measures the specific proteolytic activity of immunoproteasome subunits in cell lysates using fluorogenic peptide substrates.

Protocol:

-

Cell Lysis: Culture cells (e.g., PBMCs, HeLa) with or without IFN-γ (500 U/ml, 48h) to induce immunoproteasome expression. Lyse cells in a buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, and 1 mM DTT.[14] Centrifuge at 12,000 rpm for 15 minutes and collect the supernatant (whole-cell lysate). Determine protein concentration via Bradford assay.

-

Assay Reaction: In a black 96-well plate, mix 10-20 µg of cell lysate with a fluorogenic substrate in a final volume of 100 µl of proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM ATP, 1 mM DTT).[14]

-

Measurement: Measure the fluorescence of released aminomethylcoumarin (AMC) kinetically at 37°C using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[15] To confirm immunoproteasome-specific activity, run parallel reactions with a known IP inhibitor.[14]

This workflow quantifies the effect of Zetomipzomib on cytokine secretion from immune cells.

This assay determines the impact of Zetomipzomib on the differentiation of naïve T-cells into specific effector subsets.[7][16]

Protocol:

-

Cell Isolation: Isolate human naïve CD4+ T-cells from PBMCs using negative selection magnetic beads.

-

Treatment: Treat cells with Zetomipzomib (e.g., 250 nM) or a DMSO vehicle control for 1 hour as a pulse treatment.

-

Differentiation: Culture the T-cells for 5-6 days under specific polarizing conditions:

-

Th1: Anti-CD3/CD28 antibodies + IL-12 + anti-IL-4.

-

Th17: Anti-CD3/CD28 antibodies + IL-1β + IL-6 + IL-23 + anti-IFN-γ + anti-IL-4.

-

-

Analysis:

-

Intracellular Staining: Restimulate cells (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Fix, permeabilize, and stain for intracellular cytokines (IFN-γ for Th1, IL-17 for Th17) and lineage-defining transcription factors (e.g., FoxP3 for Tregs). Analyze by flow cytometry.

-

Supernatant Analysis: Collect culture supernatants prior to restimulation and measure secreted cytokines via ELISA or multiplex immunoassay.

-

This assay evaluates the effect of Zetomipzomib on the terminal differentiation of B-cells.[7][16]

Protocol:

-

Cell Isolation: Isolate human CD19+ B-cells from PBMCs.

-

Treatment: Perform a 1-hour pulse treatment with Zetomipzomib (e.g., 250 nM) or a DMSO vehicle.

-

Differentiation: Stimulate B-cells for 6 days with a cocktail designed to induce plasmablast differentiation, such as anti-CD40, anti-IgM, and IL-21.

-

Analysis:

-

Flow Cytometry: Harvest cells and stain for surface markers to identify plasmablasts (e.g., CD19+, CD38+).

-

IgG Secretion: Measure the concentration of IgG in the culture supernatant using ELISA to quantify the functional output of the differentiated cells.

-

Conclusion

Zetomipzomib represents a targeted approach to treating autoimmune diseases by selectively inhibiting the immunoproteasome. This mechanism leads to a broad but not globally suppressive modulation of the immune system. Its demonstrated ability to inhibit pro-inflammatory cytokine production, block the differentiation of pathogenic T- and B-cell subsets, and downregulate the Type I interferon pathway provides a strong rationale for its development in conditions like lupus nephritis and autoimmune hepatitis. The quantitative data from in vitro, cellular, and clinical studies collectively underscore its potential as a steroid-sparing agent that can restore immune homeostasis. Further research will continue to elucidate the full spectrum of cellular pathways it modulates and refine its therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Kezar Life Sciences Announces Regulatory Update on Zetomipzomib Program in Autoimmune Hepatitis and Plans to Explore Strategic Alternatives - BioSpace [biospace.com]

- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]

- 5. kezarlifesciences.com [kezarlifesciences.com]

- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Kezar Life Sciences Presents Positive Complete Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib in Lupus Nephritis at ASN’s Kidney Week 2022 Annual Meeting - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]

- 11. ir.kezarlifesciences.com [ir.kezarlifesciences.com]

- 12. ard.bmj.com [ard.bmj.com]

- 13. youtube.com [youtube.com]

- 14. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteasome activity assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

KZR-616: A Deep Dive into the First-in-Class Selective Immunoproteasome Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KZR-616 (Zetomipzomib) is a novel, first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells.[1] By targeting the LMP7 (low molecular mass polypeptide-7 or β5i) and LMP2 (low molecular mass polypeptide-2 or β1i) subunits of the immunoproteasome, KZR-616 demonstrates broad anti-inflammatory and immunomodulatory activity.[1][2] This technical guide provides a comprehensive analysis of the structural and functional aspects of KZR-616, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of immunoproteasome inhibition in autoimmune and inflammatory diseases.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation and turnover, playing a pivotal role in maintaining cellular homeostasis. The immunoproteasome is a distinct form of the proteasome that is expressed at high levels in immune cells and is induced by pro-inflammatory cytokines in other cell types. Its primary function is to generate antigenic peptides for presentation by MHC class I molecules, thereby initiating adaptive immune responses. However, dysregulation of immunoproteasome activity has been implicated in the pathogenesis of various autoimmune and inflammatory disorders.

KZR-616, a tripeptide epoxyketone-based molecule, was developed as a selective inhibitor of the immunoproteasome, aiming to modulate aberrant immune responses while sparing the function of the constitutive proteasome, thus potentially offering an improved safety profile over non-selective proteasome inhibitors.[1][3] Preclinical and clinical studies have demonstrated the potential of KZR-616 in treating a range of autoimmune diseases, including systemic lupus erythematosus (SLE), lupus nephritis (LN), polymyositis (PM), dermatomyositis (DM), and autoimmune hepatitis (AIH).[3][4][5]

Structural and Physicochemical Properties

KZR-616 is a synthetic organic molecule with a peptide-like structure. Its chemical name is (2S,3R)-N-((S)-3-(cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide.[6] The presence of an epoxyketone "warhead" allows for its irreversible covalent binding to the active sites of the immunoproteasome subunits.[7]

Table 1: Physicochemical Properties of KZR-616

| Property | Value |

| Molecular Formula | C30H42N4O8 |

| IUPAC Name | (2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide[8] |

| PubChem CID | 117607904[8] |

Mechanism of Action

KZR-616 selectively and irreversibly inhibits the chymotrypsin-like (LMP7/β5i) and caspase-like (LMP2/β1i) proteolytic activities of the immunoproteasome.[1][2] This dual inhibition is crucial for its broad anti-inflammatory effects.[1] The inhibition of these subunits disrupts the processing of proteins involved in inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and modulation of immune cell function.[9]

Quantitative Analysis of In Vitro Activity

The inhibitory activity of KZR-616 against immunoproteasome and constitutive proteasome subunits has been quantified through various in vitro assays.

Table 2: In Vitro Inhibitory Activity of KZR-616

| Target Subunit | IC50 (nM) | Species | Reference |

| LMP7 (β5i) | 39 | Human | [2] |

| LMP7 (β5i) | 57 | Mouse | [2] |

| LMP2 (β1i) | 131 | Human | [2] |

| LMP2 (β1i) | 179 | Mouse | [2] |

| MECL-1 (β2i) | 623 | Human | [2] |

| β5 (constitutive) | 688 | Human | [2] |

These data highlight the selectivity of KZR-616 for the immunoproteasome subunits LMP7 and LMP2 over the constitutive proteasome subunit β5.

Preclinical and Clinical Development

Preclinical Studies

Preclinical studies in various animal models of autoimmune diseases have demonstrated the therapeutic potential of KZR-616. In a mouse model of lupus nephritis, KZR-616 treatment resulted in a complete and durable resolution of proteinuria and a reduction in autoantibody production.[9]

Clinical Trials

KZR-616 has been evaluated in multiple clinical trials for various autoimmune indications.

Table 3: Overview of Key Clinical Trials for KZR-616

| Trial Identifier | Phase | Indication(s) | Key Findings/Status | Reference(s) |

| NCT03393013 | 1b/2 | Systemic Lupus Erythematosus (SLE) with and without Lupus Nephritis | Favorable safety and tolerability profile; early signals of efficacy observed. | [10][11] |

| NCT05781750 (PALIZADE) | 2b | Active Lupus Nephritis | Ongoing, recruiting patients to evaluate efficacy and safety of 30 mg and 60 mg doses. | [4][12] |

| NCT04033926 (PRESIDIO) | 2 | Polymyositis (PM) and Dermatomyositis (DM) | Investigating weekly administration of 45 mg KZR-616. | [3] |

| NCT05569759 (PORTOLA) | 2a | Autoimmune Hepatitis (AIH) | Evaluating safety, tolerability, and efficacy in patients with AIH. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of KZR-616.

Immunoproteasome Inhibition Assay (ProCISE)

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy volunteers.

-

Treat PBMCs with varying concentrations of KZR-616 or a DMSO vehicle control for 1 hour.[9]

-

Lyse the cells to prepare whole-cell lysates.

-

Incubate the lysates with a biotinylated activity-based probe that covalently binds to the active sites of proteasome subunits.

-

Capture the probe-bound proteasomes using streptavidin-coated magnetic beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute and denature the captured proteasomes.

-

Quantify the amount of specific immunoproteasome (LMP7, LMP2) and constitutive proteasome (β5, β1) subunits using subunit-specific ELISA.

-

Calculate the percentage of inhibition by comparing the signal from KZR-616-treated samples to the vehicle control.

Cytokine Release Assay

Protocol:

-

Isolate PBMCs from whole blood.

-

Pre-treat the PBMCs with KZR-616 (e.g., 500 nM) or DMSO vehicle for 1 hour.[9]

-

Stimulate the cells with either lipopolysaccharide (LPS) to activate monocytes or with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate T-cells.[9]

-

Incubate the stimulated cells for 24 hours at 37°C in a CO2 incubator.[9]

-

Centrifuge the plates and collect the culture supernatants.

-

Measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-12, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Determine the effect of KZR-616 on cytokine production by comparing the results from treated and untreated stimulated cells.

T-Helper Cell Polarization Assay

Protocol:

-

Isolate naïve CD4+ T-cells from human PBMCs.

-

Treat the cells with a 1-hour pulse of KZR-616 (e.g., 250 nM) or DMSO vehicle.[4]

-

Wash the cells and culture them under specific polarizing conditions to induce differentiation into Th1, Th2, Th17, or regulatory T-cells (Tregs).[4]

-

After several days of culture, restimulate the cells and perform intracellular cytokine staining for lineage-specific cytokines (e.g., IFN-γ for Th1, IL-17 for Th17).[4]

-

Analyze the expression of intracellular cytokines and key transcription factors (e.g., FoxP3 for Tregs) using flow cytometry.

-

Additionally, collect culture supernatants to measure the levels of secreted cytokines.[4]

B-Cell to Plasmablast Differentiation Assay

Protocol:

-

Isolate CD19+ B-cells from human PBMCs.

-

Pre-treat the B-cells with KZR-616 or vehicle control.

-

Stimulate the cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce differentiation into plasmablasts.[4]

-

On day 6, harvest the cells and stain for surface markers CD19 and CD38.

-

Analyze the percentage of CD19+CD38+ plasmablasts by flow cytometry.[4]

-

Collect culture supernatants and measure the concentration of secreted IgG by ELISA to assess plasma cell function.[4]

Conclusion

KZR-616 is a potent and selective immunoproteasome inhibitor with a well-defined mechanism of action and a promising clinical profile for the treatment of a variety of autoimmune and inflammatory diseases. Its ability to broadly modulate both innate and adaptive immune responses through the targeted inhibition of LMP7 and LMP2 provides a strong rationale for its continued development. The data and experimental protocols summarized in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of KZR-616 and the broader field of immunoproteasome inhibition.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. T helper cell polarisation as a measure of the maturation of the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anilocus.com [anilocus.com]

- 5. IL-21 and CD40L synergistically promote plasma cell differentiation through upregulation of Blimp-1 in human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCR Ligation antagonizes the IL-21 enhancement of anti-CD40/IL-4 Plasma cell differentiation and IgE production found in low density human B cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trial data for Zetomipzomib

An In-depth Technical Guide to Early-Phase Clinical Data of Zetomipzomib

This guide provides a comprehensive overview of early-phase clinical trial data for zetomipzomib, a first-in-class, selective immunoproteasome inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, clinical efficacy, safety profile, and the methodologies of key studies.

Core Mechanism of Action

Zetomipzomib is a novel, selective inhibitor of the immunoproteasome, a specialized form of the proteasome found in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in the immune system by degrading proteins involved in inflammatory signaling pathways.[1] Zetomipzomib selectively targets the LMP7 (IC50: 39 nM) and LMP2 (IC50: 131 nM) subunits of the immunoproteasome.[3] This inhibition leads to a broad immunomodulatory effect across both the innate and adaptive immune systems, affecting the activity of macrophages, B cells, and T cells, and blocking the production of multiple inflammatory cytokines without causing broad immunosuppression.[1][4][5]

Caption: Mechanism of Action of Zetomipzomib.

Early-Phase Clinical Development

Zetomipzomib has been evaluated in several early-phase clinical trials across a range of autoimmune diseases, including lupus nephritis (LN), systemic lupus erythematosus (SLE), autoimmune hepatitis (AIH), dermatomyositis (DM), and polymyositis (PM).

MISSION Study (Phase 1b/2) in Lupus Nephritis and SLE

The MISSION study was an open-label, Phase 1b/2 trial designed to assess the safety, tolerability, and efficacy of zetomipzomib in patients with active SLE, with or without LN.[4][6]

-

Study Design: The study consisted of a Phase 1b dose-escalation portion and a Phase 2 portion focused on patients with active LN.[6][7]

-

Patient Population:

-

Phase 1b: Patients with active SLE (with or without nephritis).[7] 47 patients were enrolled.[6]

-

Phase 2: Patients with active, proliferative LN (Class III or IV, with or without Class V) and a urine protein to creatinine ratio (UPCR) of ≥1.0, despite stable background therapy.[7][8] 21 patients were enrolled.[4]

-

-

Dosing Regimen:

-

Primary Endpoints:

Caption: Workflow of the Phase 1b/2 MISSION Study.

Table 1: Baseline Characteristics of Phase 2 Patients (Safety Population, N=21)

| Characteristic | Value |

|---|---|

| Mean Age (years) | 35.3[4] |

| Female | 90.5%[4] |

| Hispanic/Latino | 52.4%[4] |

| Mean LN Duration (years) | 5.3[4] |

| Mean Baseline UPCR (mg/mg) | 2.6[4] |

| Mean Baseline eGFR (mL/min/1.73m²) | 104.7[4] |

| Concomitant Medications | |

| Corticosteroids | 100% (Mean dose: 20.2 mg/d)[4] |

| MMF or Mycophenolic Acid | 95.2%[4] |

| Hydroxychloroquine (HCQ) | 66.7%[4] |

Table 2: Efficacy Results in Lupus Nephritis (Phase 2, Evaluable Population, n=17)

| Endpoint | Week 25 (End of Treatment) | Week 37 (End of Study) |

|---|---|---|

| Overall Renal Response (ORR) ¹ | 11/17 (64.7%)[9][10] | 15/17 (88.2%) |

| **Complete Renal Response (CRR)*² | 6/17 (35.2%)[9][10] | 6/17 (35.3%) |

| Median UPCR | - | 0.32 |

| Steroid Reduction (to ≤10 mg/day) | 14/17 patients[4] | Maintained[6] |

Value for Week 29 reported as maintained from EOT[10]. ¹ORR: ≥50% reduction in UPCR from baseline.[10] ²CRR: UPCR ≤0.5, stable eGFR, corticosteroids ≤10 mg/day, and no prohibited medications.[4]

Table 3: Safety and Tolerability Profile (MISSION Study)

| Adverse Event Profile | Description |

|---|---|

| Common Adverse Events | Injection site reactions (mild to moderate), pyrexia (fever), headache, nausea.[6][10] |

| Severity | Adverse events were generally mild-to-moderate (Grade 1 or 2).[4][10] |

| Serious Adverse Events (SAEs) | Two SAEs were reported in the interim analysis.[8] |

| Infections | No serious or opportunistic infections were reported.[4][6] |

| Immune Cell Depletion | No evidence of immune cell depletion.[4][6] |

PORTOLA Study (Phase 2a) in Autoimmune Hepatitis

The PORTOLA trial was a randomized, double-blind, placebo-controlled Phase 2a study to evaluate zetomipzomib in patients with AIH who were not responding adequately to standard of care.[11][12]

-

Study Design: A placebo-controlled, randomized (2:1), double-blind trial with a 24-week treatment period, followed by an optional 24-week open-label extension.[12][13]

-

Patient Population: 24 adult patients with AIH with an incomplete response to, or relapse from, standard-of-care therapy.[11][12]

-

Dosing Regimen: Patients received either 60 mg of zetomipzomib (initial 30 mg dose) or placebo via weekly SC injection, in addition to background therapy that included a protocol-suggested steroid taper.[11][12]

-

Primary Endpoint: The proportion of patients achieving a Complete Response (CR) by week 24. CR was defined as the normalization of ALT, AST, and IgG levels.[11]

-

Key Assessments: Safety, tolerability, rates of CR, and ability to taper steroid dosage.[11][14]

Caption: Workflow of the Phase 2a PORTOLA Study.

Table 4: Efficacy Results in Autoimmune Hepatitis (ITT Population, Week 24)

| Endpoint | Zetomipzomib (n=16) | Placebo (n=8) |

|---|---|---|

| Complete Response (CR) | 50.0% (8/16) | 37.5% (3/8)[11] |

| CR + Steroid Taper to ≤5 mg/day | 31.3% (5/16) | 12.5% (1/8)[11] |

| CR + Complete Steroid Withdrawal | 18.8% (3/16) | 0% (0/8)[11] |

Table 5: Efficacy in Subgroup on Steroids at Screening (n=21)

| Endpoint | Zetomipzomib (n=14) | Placebo (n=7) |

|---|---|---|

| Complete Response (CR) | 57.1% (8/14) | 28.6% (2/7)[11] |

| CR + Steroid Taper to ≤5 mg/day | 35.7% (5/14) | 0% (0/7)[11] |

Table 6: Safety and Tolerability Profile (PORTOLA Study)

| Safety Profile | Description |

|---|---|

| Overall Profile | Favorable safety profile observed during the 6-month blinded treatment period. |

| Disease Flares | No disease flares were reported in any zetomipzomib-treated patient who achieved a CR.[11] |

| Recommendation | An independent safety monitoring committee found no major safety issues and recommended the trial proceed without modification.[14] |

Other Early-Phase Studies

-

PALIZADE (Phase 2b, LN): This global, randomized, placebo-controlled trial (NCT05781750) was designed to further evaluate zetomipzomib (30 mg and 60 mg) in active LN.[15][16] The trial was terminated early for strategic business reasons following a recommendation to pause enrollment due to four fatalities (one in the placebo arm) and other serious adverse events.[15] At termination, the mean treatment duration was 16.7 weeks for the 84 enrolled patients.[15]

-

PRESIDIO (Phase 2, DM/PM): In this trial for dermatomyositis and polymyositis, zetomipzomib was well-tolerated but did not show significant differentiation from placebo on the primary endpoint.[2]

-

Phase 1 (Healthy Volunteers): A Phase 1 study in healthy volunteers demonstrated that zetomipzomib administration resulted in selective inhibition of the immunoproteasome and blocked ex vivo stimulated cytokine release, confirming its mechanism of action in humans.[17]

Summary and Conclusion

Early-phase clinical data suggest that zetomipzomib has a broad immunomodulatory and anti-inflammatory potential across multiple autoimmune diseases.[1] In the MISSION study, treatment with zetomipzomib led to clinically meaningful renal responses and a reduction in steroid use for patients with lupus nephritis, all while maintaining a favorable safety profile with no signs of significant immunosuppression.[6][9] Similarly, in the PORTOLA study, zetomipzomib demonstrated promising steroid-sparing effects and higher rates of complete remission compared to placebo in a difficult-to-treat autoimmune hepatitis population.[11] While development in lupus nephritis was discontinued for strategic reasons after the PALIZADE trial was halted, the collective early-phase data underscore the potential of selective immunoproteasome inhibition as a therapeutic strategy for autoimmune conditions.[11][14]

References

- 1. kezarlifesciences.com [kezarlifesciences.com]

- 2. Kezar Announces Topline Results from PRESIDIO Trial of Zetomipzomib for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ard.bmj.com [ard.bmj.com]

- 5. kezarlifesciences.com [kezarlifesciences.com]

- 6. lupus.bmj.com [lupus.bmj.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]

- 9. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]

- 10. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib for the Treatment of Patients with Lupus Nephritis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]

- 11. hcplive.com [hcplive.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Zetomipzomib for Autoimmune Hepatitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. liverdiseasenews.com [liverdiseasenews.com]

- 15. Efficacy and Safety Results of Zetomipzomib from the PALIZADE Phase 2b Clinical Trial in Patients with Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KZR-616 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing KZR-616, a selective inhibitor of the immunoproteasome, in various in vitro cell culture assays. The following information is intended to guide researchers in studying the immunomodulatory effects of KZR-616 on primary human immune cells.

Mechanism of Action

KZR-616 is a first-in-class, irreversible, tripeptide epoxyketone-based selective inhibitor of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells and is crucial for processing proteins involved in immune responses. KZR-616 specifically targets and inhibits the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or β1i) catalytic subunits of the immunoproteasome.[1][2][3][4] This selective inhibition leads to a broad range of anti-inflammatory and immunomodulatory activities, including the modulation of cytokine production, T-cell differentiation, and B-cell function, without causing the broad cytotoxicity associated with non-selective proteasome inhibitors.[3][5]

Data Presentation: KZR-616 Inhibition Profile

| Target Subunit | Cell Type | IC50 (nM) | Percent Inhibition | KZR-616 Concentration | Reference |

| LMP7 (β5i) | Human PBMCs | 39 | ~100% | 250 nM | [3][6] |

| LMP2 (β1i) | Human PBMCs | 131 | >50% | 250 nM | [3][6] |

| MECL-1 (β2i) | Human PBMCs | 623 | Minimal | 250 nM | [3][6] |

| Constitutive Proteasome (β5c) | MOLT-4 cells | 688 | - | - | [6] |

Experimental Protocols

Herein are detailed protocols for key in vitro assays to characterize the activity of KZR-616.

Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the methodology to assess the effect of KZR-616 on the production of pro-inflammatory cytokines by human PBMCs upon stimulation.

Experimental Workflow:

Caption: Workflow for assessing KZR-616's effect on cytokine production in PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

KZR-616 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Lipopolysaccharide (LPS)

-

Anti-CD3 and Anti-CD28 antibodies

-

96-well cell culture plates

-

Multiplex immunoassay kit (e.g., Meso Scale Diagnostics)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium and determine cell concentration and viability.

-

Seed PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Prepare working solutions of KZR-616 in complete medium. A final concentration of 500 nM is a typical starting point.[3] Prepare a vehicle control with the same final concentration of DMSO.

-

Add the KZR-616 or DMSO vehicle control solutions to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Following pre-treatment, add stimulants to the wells. Use either LPS (final concentration of 1 µg/mL) to stimulate Toll-like receptor 4 (TLR4) signaling or a combination of anti-CD3 and anti-CD28 antibodies (final concentration of 1 µg/mL each) to stimulate T-cell receptor (TCR) signaling.[3]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

Analyze the supernatant for cytokine levels (e.g., TNF-α, IL-6, IL-12, IFN-γ) using a multiplexed immunoassay according to the manufacturer's instructions.

Expected Outcome:

Treatment with KZR-616 is expected to significantly reduce the production of a broad range of pro-inflammatory cytokines upon stimulation with either LPS or anti-CD3/CD28.[5]

Inhibition of T-Helper Cell Differentiation

This protocol describes how to evaluate the impact of KZR-616 on the differentiation of naïve CD4+ T cells into Th1 and Th17 lineages.

Signaling Pathway:

References

- 1. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of Zetomipzomib in Mouse Models of Lupus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zetomipzomib (formerly KZR-616) is a selective, first-in-class inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in immune cells.[1][2][3] By selectively targeting the LMP7 and LMP2 subunits of the immunoproteasome, zetomipzomib modulates the activity of multiple immune cell types implicated in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN).[3][4] Preclinical studies in established mouse models of lupus have demonstrated its potential to ameliorate disease by reducing autoantibody production, attenuating kidney inflammation, and resolving proteinuria.[4][5] These application notes provide a detailed overview of the protocols for using zetomipzomib in lupus mouse models, based on published research.

Mechanism of Action

Zetomipzomib exerts its therapeutic effects by inhibiting the immunoproteasome, which leads to a broad range of anti-inflammatory and immunomodulatory activities without causing general immunosuppression.[2][6][7] Its key mechanisms of action in the context of lupus include:

-

Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib blocks the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[1][4][5]

-

Modulation of T Cell Function: It inhibits the polarization of T helper (Th) cells, particularly Th1 and Th17, which are key drivers of inflammation in lupus.[4][8]

-

Inhibition of B Cell Differentiation and Plasma Cell Formation: Zetomipzomib significantly reduces the differentiation of B cells into antibody-producing plasmablasts and plasma cells, thereby decreasing the production of pathogenic autoantibodies.[4][5] This has been observed through a reduction in both short- and long-lived plasma cells.[1][4][9]

-

Downregulation of Key Signaling Pathways: Gene expression analyses have revealed that zetomipzomib treatment leads to the downregulation of multiple signaling pathways crucial for immune cell function, including T cell receptor signaling, B cell receptor signaling, and the Type I interferon pathway.[1][4]

Below is a diagram illustrating the proposed signaling pathway of zetomipzomib in immune cells.

Experimental Protocols

The following protocols are based on studies using the NZB/W F1 and MRL/lpr mouse models of spontaneous lupus nephritis.

Mouse Models

-

NZB/W F1 mice: Female mice, typically 24-26 weeks of age with established disease (proteinuria and anti-dsDNA antibody positive).[4]

-

MRL/lpr mice: Male mice, typically 10 weeks of age with established disease (proteinuria and anti-dsDNA antibody positive).[4]

Zetomipzomib Formulation and Administration

-

Vehicle: 10% hydroxypropyl-beta cyclodextrin (HPβCD) in water.[4]

-

Routes of Administration: Intravenous (IV) or Subcutaneous (SC).[4]

Dosing Regimen for Therapeutic Intervention in Established Disease

The following diagram outlines the general experimental workflow for a therapeutic study.

Detailed Dosing Protocols:

| Mouse Model | Age (weeks) | Route | Dose (mg/kg) | Frequency | Duration (weeks) |

| NZB/W F1 | 24-26 | IV | 5 | Three times per week | 13 |

| SC | 10 | Three times per week | 13 | ||

| SC | 7.5 | Once a week | 13 | ||

| MRL/lpr | 10 | IV | 5 | Three times per week | 13 |

| SC | 12 | Three times per week | 13 | ||

| SC | 7.5 | Once a week | 13 |

Table based on data from Muchamuel et al., 2023.[4]

Assessment of Disease Activity and Efficacy

1. Proteinuria:

-

Method: Assessed weekly using urine dipsticks (e.g., Albustix).

-

Scoring: 0 (negative), 1 (trace to 30 mg/dL), 2 (30-100 mg/dL), 3 (100-300 mg/dL), 4 (≥300 mg/dL).

-

Outcome: Zetomipzomib treatment leads to a complete and durable resolution of proteinuria.[4][5]

2. Serum Autoantibodies:

-

Method: ELISA for anti-dsDNA IgG antibodies.

-

Outcome: Significant reduction in anti-dsDNA antibody levels.[10]

3. Kidney Histopathology:

-

Method: Kidneys are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

Scoring: Glomerulonephritis, sclerosis, tubular changes, and lymphoid infiltrates are scored on a scale of 0-4 (0=normal, 4=severe).[4]

-

Outcome: Amelioration of nephritis progression and reduced renal IgG deposition.[4][10]

4. Immune Cell Profiling (Flow Cytometry):

-

Tissues: Spleen and bone marrow.

-

Markers:

-

T Cells: CD3, CD4, CD8, CD69 (activation), CD25, CD62L (regulatory T cells).

-

B Cells: CD45, CD19, IgM, IgD (mature B cells), GL7 (germinal center B cells).

-

Plasma Cells: CD138, κ light chain.

-

-

Outcome: Reduced numbers of activated T cells, germinal center B cells, and plasma cells in the spleen.[4]

Summary of Quantitative Data